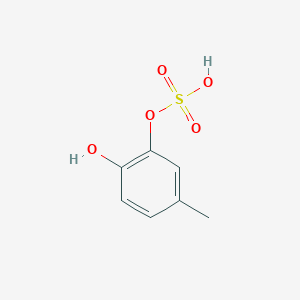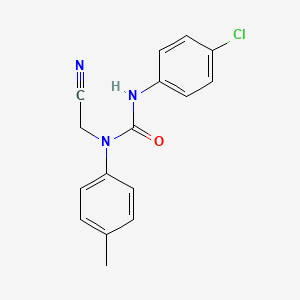
4-(3-(3-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(3-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride is a complex organic compound that features a sulfonyl fluoride group, a nitrophenyl group, and an acrylamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride typically involves multiple steps. One common route includes the following steps:
Acrylamide Formation: The reaction of aniline derivatives with acryloyl chloride to form acrylamides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4-(3-(3-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine.
Oxidation Reactions: The phenyl rings can undergo oxidation under strong conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of sulfonamides or sulfonate esters.
Reduction: Formation of amino derivatives.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
科学的研究の応用
4-(3-(3-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: Potential use as a building block for drug development, particularly in designing enzyme inhibitors.
Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 4-(3-(3-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity. The nitrophenyl and acrylamido groups may also interact with various biological pathways, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
Benzenesulfonyl Fluoride: A simpler analog with similar reactivity but lacking the nitrophenyl and acrylamido groups.
Nitrophenylacrylamide: Contains the nitrophenyl and acrylamido groups but lacks the sulfonyl fluoride group.
Uniqueness
4-(3-(3-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which confer a distinct reactivity profile and potential for diverse applications in various fields of research and industry.
特性
CAS番号 |
21970-46-7 |
|---|---|
分子式 |
C21H15FN2O5S |
分子量 |
426.4 g/mol |
IUPAC名 |
4-[[(E)-3-(3-nitrophenyl)-2-phenylprop-2-enoyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C21H15FN2O5S/c22-30(28,29)19-11-9-17(10-12-19)23-21(25)20(16-6-2-1-3-7-16)14-15-5-4-8-18(13-15)24(26)27/h1-14H,(H,23,25)/b20-14+ |
InChIキー |
IMGZIBLFORSJJW-XSFVSMFZSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC3=CC=C(C=C3)S(=O)(=O)F |
正規SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2-Methoxybenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351309.png)






![3-Bromo-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13351346.png)
![(2R,3R)-1-(2-methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carbonitrile](/img/structure/B13351352.png)





